JTZ-951 hydrochloride, also known as enarodustat, is a synthetic organic compound classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily used in the treatment of anemia associated with chronic kidney disease by stimulating erythropoiesis through the stabilization of hypoxia-inducible factor proteins. The compound has been shown to increase erythropoietin production, which is crucial for red blood cell formation.
JTZ-951 hydrochloride is derived from a series of chemical reactions involving dichloropyridine as a starting material. It falls under the category of hypoxia-inducible factor prolyl hydroxylase inhibitors, which are designed to mimic the physiological effects of hypoxia by preventing the degradation of hypoxia-inducible factors. This compound has gained attention due to its potential advantages over traditional erythropoiesis-stimulating agents, such as improved safety profiles and efficacy in enhancing hemoglobin levels in patients with renal anemia .
The synthesis of JTZ-951 hydrochloride involves multiple steps that utilize dichloropyridine as a key raw material. The synthesis can be summarized as follows:
JTZ-951 hydrochloride has a molecular formula of and a molecular weight of 376.797 g/mol. Its structural characteristics include:
JTZ-951 hydrochloride primarily functions through its inhibition of hypoxia-inducible factor prolyl hydroxylases, specifically targeting prolyl hydroxylase domain 2 (PHD2). The key reactions include:
The mechanism of action for JTZ-951 involves the following processes:
The physical and chemical properties of JTZ-951 hydrochloride are critical for its application:
JTZ-951 hydrochloride has significant applications in scientific research and potential therapeutic uses:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4